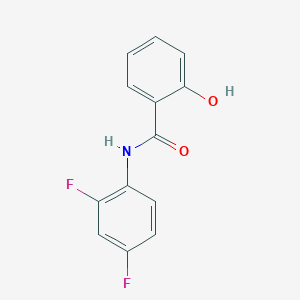
N-(2,4-difluorophenyl)-2-hydroxybenzamide
描述
N-(2,4-difluorophenyl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydroxyl group attached to the benzamide structure
作用机制
Target of Action
N-(2,4-Difluorophenyl)-2-hydroxybenzamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This interaction can alter the normal functioning of these proteins, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key player in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. EGFR is involved in the MAPK pathway, which plays a role in cell growth and differentiation. iNOS is involved in the production of nitric oxide, a key signaling molecule in various physiological processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .
Result of Action
The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, inhibition of mTOR can lead to reduced cell proliferation, while modulation of EGFR activity can affect cell growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-hydroxybenzamide typically involves the condensation reaction between 2,4-difluoroaniline and salicylic acid derivatives. One common method involves the use of 2,4-difluoroaniline and salicylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2,4-difluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzamide derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of 2-hydroxybenzylamine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.
相似化合物的比较
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with an additional fluorine atom on the benzamide ring.
N-(2,4-difluorophenyl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group.
N-(2,4-difluorophenyl)-2-aminobenzamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
N-(2,4-difluorophenyl)-2-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXYAGVNHCSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














